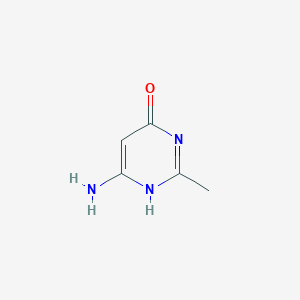

6-Amino-2-methyl-4(1H)-pyrimidinone

Beschreibung

Significance of Pyrimidinone Heterocycles in Drug Discovery and Chemical Biology

The pyrimidine (B1678525) ring system is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. researchgate.net This inherent biological relevance has spurred extensive research into pyrimidine and pyrimidinone derivatives as potential therapeutic agents. researchgate.nethumanjournals.com The ability of these scaffolds to mimic the natural nucleobases allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.

Pyrimidinone-containing compounds have demonstrated a remarkable range of biological effects, including:

Anticancer activity: Many pyrimidine analogs, such as the well-known drug 5-fluorouracil, function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. researchgate.net More recent research has focused on pyrimidine derivatives as inhibitors of various kinases involved in cancer progression. nih.gov

Antiviral properties: The structural similarity to natural nucleosides allows pyrimidine derivatives to be developed as antiviral agents. Drugs like zidovudine (B1683550) and stavudine, used in the treatment of HIV, are prime examples of the successful application of this scaffold in antiviral therapy.

Antimicrobial effects: Pyrimidine derivatives have been a cornerstone in the development of antibacterial drugs. For instance, trimethoprim, an inhibitor of dihydrofolate reductase, is a widely used antibacterial agent. researchgate.net The pyrimidine core is also explored for developing new antifungal and antimalarial drugs. mdpi.com

Anti-inflammatory and Analgesic Potential: Researchers have successfully synthesized pyrimidine-indole hybrids that have shown notable anti-inflammatory activity in preclinical studies. mdpi.com

Central Nervous System (CNS) Activity: The versatility of the pyrimidine scaffold extends to the development of drugs targeting the CNS, including sedatives, hypnotics, and anticonvulsants like phenobarbitone. researchgate.net

The significance of the pyrimidinone core in drug discovery is underscored by the number of FDA-approved drugs that incorporate this heterocycle. nih.gov Its unique physicochemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for designing molecules that can effectively bind to biological targets. nih.gov Medicinal chemists continue to explore the vast chemical space of pyrimidinone derivatives to develop novel therapeutics for a wide range of diseases. nih.gov

Overview of Research Trajectories for 6-Amino-2-methyl-4(1H)-pyrimidinone and its Analogs

The compound this compound, which exists in tautomeric equilibrium with 2-Amino-4-hydroxy-6-methylpyrimidine, serves as a key intermediate and building block in various fields of chemical research. Its research trajectories primarily revolve around its use as a versatile scaffold for the synthesis of more complex molecules with diverse applications, ranging from medicinal chemistry to materials science.

One significant area of research involves the functionalization of the this compound core to create novel derivatives with potential biological activity. For instance, the core has been utilized in the synthesis of compounds that were subsequently evaluated for their ability to stimulate plant growth. researchgate.net In these studies, the 4-hydroxy group (of the tautomeric form) is a key site for modification, allowing for the attachment of various side chains. researchgate.net

Furthermore, the this compound scaffold has been employed in the development of materials with unique properties. A notable example is its incorporation into polyethylene (B3416737) to create shape memory polymers. This was achieved by reacting the isocyanate derivative of the pyrimidinone with hydroxyl-functionalized polyethylene, leading to materials with improved thermomechanical properties due to the formation of quadruple hydrogen bonds. rsc.org

In the realm of medicinal chemistry, analogs of this compound are being explored for their therapeutic potential. Research has shown that derivatives of the closely related 6-aminouracil (B15529) scaffold can be used to synthesize more complex heterocyclic systems. juniperpublishers.com The amino group at the 6-position and the adjacent C5 carbon atom are reactive sites that can participate in various chemical transformations, allowing for the construction of fused ring systems. juniperpublishers.com

The following table provides examples of research directions involving analogs of this compound:

| Analog Type | Research Focus | Key Findings/Applications |

| 2-Amino-substituted 6-methylpyrimidin-4-ols | Plant Growth Stimulation | Synthesized derivatives showed significant plant growth stimulant activities. researchgate.net |

| Ureidopyrimidone-functionalized Polyethylenes | Materials Science | Incorporation of the pyrimidinone unit led to the development of shape memory polymers with enhanced mechanical properties. rsc.org |

| 6-Aminouracil Derivatives | Heterocyclic Synthesis | Utilized as enamines in cyclization reactions to create complex, fused heterocyclic systems. juniperpublishers.com |

| 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | Medicinal Chemistry Building Blocks | Synthesized as precursors for 'click' chemistry to create hybrid molecules with potential pharmacological applications. nih.gov |

The research on this compound and its analogs highlights its importance as a versatile platform in chemical synthesis. The ability to selectively modify different positions of the pyrimidinone ring allows for the creation of a vast library of compounds with tailored properties for various applications in medicine, agriculture, and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHONLHZERWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061107 | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-16-8 | |

| Record name | 6-Amino-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-6-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V7LC4LHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Amino 2 Methyl 4 1h Pyrimidinone and Its Functionalized Derivatives

Established Synthetic Pathways to the 6-Amino-2-methyl-4(1H)-pyrimidinone Core

The construction of the fundamental this compound ring system can be achieved through several reliable synthetic approaches, primarily involving cyclization reactions and multicomponent strategies.

Cyclization Reactions for Pyrimidinone Ring Formation

Cyclization reactions represent a classical and widely employed method for the synthesis of pyrimidinone rings. These reactions typically involve the condensation of a C3-amido-nitrile or a related precursor with a suitable cyclizing agent. For instance, the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines in refluxing chlorobenzene (B131634) has been shown to yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones in good yields. nih.gov This method is noted for its generality and ease of implementation compared to other literature methods. nih.gov

Another approach involves the iron-catalyzed β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org This regioselective reaction utilizes an in situ prepared and recyclable iron(II) complex and is tolerant of a broad range of functional groups. organic-chemistry.org The proposed mechanism proceeds through a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and subsequent cyclization. organic-chemistry.org

| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| Ethyl 2,2-dicyanovinylcarbamate derivatives, Primary aromatic amines | Chlorobenzene (reflux) | 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | 55-76% | nih.gov |

| Ketones, Aldehydes, or Esters; Amidines | FeSO4·7H2O, 1,10-phenanthroline, TEMPO | Various pyrimidine (B1678525) derivatives | Up to 82% | organic-chemistry.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex heterocyclic frameworks due to their high atom economy and operational simplicity. researchgate.net These reactions allow for the formation of multiple bonds in a single synthetic step, providing rapid access to diverse molecular scaffolds. 6-Aminouracil (B15529) and its derivatives are frequently used as key building blocks in MCRs to construct fused pyrimidine systems. researchgate.netrsc.org

For example, a three-component reaction of 6-aminouracil derivatives with malononitrile (B47326) and various aromatic aldehydes can be employed to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net Similarly, multicomponent condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one with carbonyl compounds and Meldrum's acid has been developed to produce pyrano[3,2-c]pyridine-2,5-dione derivatives. researchgate.net

| Components | Catalyst/Conditions | Product Type | Reference |

| 6-Aminouracil derivatives, Malononitrile, Aromatic aldehydes | Various | Pyrido[2,3-d]pyrimidine derivatives | researchgate.net |

| 4-Hydroxy-6-methyl-1H-pyridin-2-one, Carbonyl compounds, Meldrum's acid | Triethylamine, Acetonitrile | Pyrano[3,2-c]pyridine-2,5-diones | researchgate.net |

Strategies for Derivatization at Key Positions

Once the core this compound structure is in hand, further functionalization at various positions allows for the fine-tuning of its physicochemical and biological properties.

Functionalization at the Amino (C6) Position

The amino group at the C6 position is a common site for derivatization. For instance, the reaction of 4-hydroxycoumarin (B602359) with primary amines under microwave irradiation leads to the formation of N-substituted 4-aminocoumarins in excellent yields. mdpi.com This method offers significantly reduced reaction times and improved amine utilization. mdpi.com Similarly, 4-hydroxy-6-methyl-2-pyrone (B586867) can be reacted with primary amines to yield N,N'-disubstituted 4-amino-6-methyl-2-pyridones. mdpi.com

| Starting Material | Reagent | Product | Key Feature | Reference |

| 4-Hydroxycoumarin | Primary amines | N-substituted 4-aminocoumarins | Microwave-assisted, high yield | mdpi.com |

| 4-Hydroxy-6-methyl-2-pyrone | Benzylamine or 2-phenylethylamine | N,N'-disubstituted 4-amino-6-methyl-2-pyridones | Microwave-assisted, high yield | mdpi.com |

Modification of the Methyl (C2) Group

The methyl group at the C2 position can also be a target for modification, although this is less commonly reported than derivatization at other sites. One approach to introduce functionality at this position is through the synthesis of pyrimidine derivatives with a different substituent at C2 from the outset. For example, 2-amino-substituted 6-methylpyrimidin-4-ols can be synthesized and subsequently undergo various transformations. researchgate.net

A study on the synthesis of β-amino carbonyl 6-(aminomethyl)- and 6-(hydroxymethyl)pyrazolopyrimidines for DPP-4 inhibition involved the substitution of the tetrahydrotriazolopyridine motif in sitagliptin (B1680988) with new fused pyrazolopyrimidine bicyclic fragments. researchgate.net This highlights the importance of substituents at this position for biological activity. researchgate.net

| Precursor | Reaction Type | Resulting Structure | Application | Reference |

| 2-Amino-substituted 6-methylpyrimidin-4-ols | Various transformations | Derivatives with modified C2 substituents | Plant growth stimulation | researchgate.net |

| Pyrazolopyrimidine precursors | Fused ring system synthesis | β-Amino carbonyl 6-(aminomethyl/hydroxymethyl)pyrazolopyrimidines | DPP-4 inhibitors | researchgate.net |

Substitutions on the Pyrimidinone Nitrogen Atoms (N1 and N3)

Alkylation of the nitrogen atoms within the pyrimidinone ring is a key strategy for introducing structural diversity. The N1-alkylation of pyrimidines is a well-established method to enhance biological activity. la-press.org For example, N-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents like 2-chloroacetamide (B119443) and diethyl 2-bromomalonate has been successfully demonstrated. la-press.org

The chemoselectivity of N- versus O-alkylation is a critical consideration. While direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products, specific conditions can favor one over the other. acs.org For instance, the use of more complex alkylating agents has been shown to selectively yield N-alkylated pyrimidines. acs.org Conversely, direct chemoselective O-alkylation has been achieved using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, affording O-alkyl derivatives in high yields. nih.gov Alkylation of 2-amino-6-methylpyrimidin-4-one with C4-C9 alkyl halides in absolute alcohol can result in a mixture of N3- and O4-alkylated products, depending on the reaction conditions. europeanscience.org

| Pyrimidine Core | Alkylating Agent | Product Type | Yield | Reference |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide, Diethyl 2-bromomalonate | N1-alkylated products | 60-95% | la-press.org |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-ones | 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | O-alkylated derivatives | 70-98% | nih.gov |

| 2-Amino-6-methylpyrimidin-4-one | C4-C9 alkyl halides | Mixture of N3- and O4-alkyl products | - | europeanscience.org |

Halogenation and Other Electrophilic Substitutions (e.g., at C5)

The pyrimidine ring is susceptible to electrophilic substitution, particularly at the C5 position, which is activated by the amino group at C6. Halogenation is a common modification. For instance, the reaction of this compound with halogenating agents introduces a halogen atom at the C5 position. This functionalization is a key step in the synthesis of more complex derivatives.

Another important electrophilic substitution is nitrosation. The reaction of this compound with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, yields 6-amino-2-methyl-5-nitroso-4(1H)-pyrimidinone. nist.govepa.govnist.gov This nitroso derivative serves as a versatile intermediate for further transformations, including reduction to the corresponding 5-amino derivative or use in the synthesis of fused heterocyclic systems. For example, direct nitration of a 2-methylpyrimidine (B1581581) precursor has been used to synthesize 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one, a high-energy density material. nwpu.edu.cn

Advanced Synthetic Techniques for Analog Preparation

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully employed in the synthesis of various pyrimidinone derivatives. For instance, a one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methyl cyanoacetate, and thio-barbituric acid in water under microwave irradiation provides pyrano[2,3-d]pyrimidine derivatives in excellent yields (78–94%) and short reaction times (3–6 minutes). nih.gov This method offers significant advantages over conventional heating, which requires longer reaction times and often results in lower yields. nih.gov Similarly, microwave irradiation has been used for the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and aminopyrimidine derivatives, demonstrating the broad applicability of this technology in pyrimidine chemistry. nih.govnanobioletters.com The synthesis of 4-amino pyrimidine analogues has also been achieved using a NiTiO3 nanoparticle-supported catalyst under microwave irradiation, highlighting the synergy between advanced materials and modern synthetic methods. rsc.org

Catalyst-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. In the context of pyrimidinone synthesis, several catalyst-free and environmentally benign methods have been developed. The aforementioned microwave-assisted synthesis of pyrano[2,3-d]pyrimidines in water is a prime example of a green chemistry approach, as it avoids the use of volatile organic solvents and catalysts. nih.gov Another study reports the synthesis of pyrimidinone and pyrimidine-containing bisheteroarenes in water, further demonstrating the feasibility of aqueous-phase synthesis for these heterocycles. rsc.org These methods not only reduce the environmental impact but also simplify the workup procedures.

Flow Chemistry Applications in Pyrimidinone Synthesis

While specific examples for the flow synthesis of this compound are not prevalent in the provided search results, flow chemistry represents a promising technology for the continuous and scalable production of pyrimidinone derivatives. This technique offers precise control over reaction parameters, enhanced safety, and the potential for automated synthesis, making it an attractive platform for the manufacturing of fine chemicals and pharmaceutical intermediates. The general principles of flow chemistry are applicable to many of the batch reactions described, suggesting a future direction for the synthesis of this important heterocyclic core.

Chemo- and Regioselective Synthesis of Fused Pyrimidinone Systems Containing the this compound Moiety

The this compound scaffold is a valuable building block for the construction of fused heterocyclic systems, which often exhibit enhanced biological activities. The synthesis of these fused systems requires careful control of chemo- and regioselectivity.

One common strategy involves the reaction of a functionalized 6-aminopyrimidinone with a bifunctional electrophile. For example, the reaction of 6-amino-5-nitropyrimidinone with a suitable reagent can lead to the formation of a second heterocyclic ring fused to the pyrimidine core. The synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one is a testament to the functionalization possibilities of the pyrimidine ring. nwpu.edu.cn

Multicomponent reactions are particularly powerful for the chemo- and regioselective synthesis of fused pyrimidinones. A one-pot, three-component reaction of benzaldehyde derivatives, methyl cyanoacetate, and thio-barbituric acid under microwave irradiation yields fused pyrano[2,3-d]pyrimidines with high selectivity. nih.gov The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, where the regiochemistry is controlled by the nature of the reactants and the reaction conditions. nih.gov Similarly, fused 4-amino pyrimidine derivatives have been synthesized using 4-amino nicotino nitrile as a precursor, which undergoes cycloaddition with various reagents to form fused systems. sciencescholar.us

The synthesis of pyrimido[2,1-b] rsc.orgnih.govthiazine derivatives from 2-amino-4H-1,3-thiazin-4-one derivatives also highlights the selective formation of fused systems. mdpi.com

| Product | Reagents | Conditions | Yield (%) | Reference |

| Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates | Benzaldehyde derivatives, methyl cyanoacetate, thio-barbituric acid | Microwave irradiation, water | 78-94 | nih.gov |

| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 2-Amino-6-methylpyrimidin-4(1H)-one, α-bromoketones | Microwave irradiation | High | nih.gov |

| Fused 4-amino pyrimidines | 4-Amino nicotino nitrile, formamide/urea (B33335)/thiourea | Traditional heating | - | sciencescholar.us |

| 6-Amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one | 2-Methylpyrimidine precursor | Direct nitration | - | nwpu.edu.cn |

| Pyrimido[2,1-b] rsc.orgnih.govthiazine-6,7-dicarboxylates | 2-Amino-4H-1,3-thiazin-4-one derivatives, isocyanide, acetylenedicarboxylate | Room temperature, CH2Cl2 | 76-85 | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 6 Amino 2 Methyl 4 1h Pyrimidinone Derivatives

Nucleophilic and Electrophilic Reactions of the Pyrimidinone Ring

The pyrimidine (B1678525) ring in 6-Amino-2-methyl-4(1H)-pyrimidinone is an electron-deficient system, which makes it susceptible to nucleophilic attack. However, the electron-donating amino group at the C6 position can modulate this reactivity.

Nucleophilic substitution reactions can occur, particularly at the C4 position, which bears a hydroxyl group in the pyrimidinone tautomer. This hydroxyl group can be converted into a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl3). The resulting 4-chloro derivative is then a versatile intermediate for the introduction of various nucleophiles. For instance, it can react with amines, such as phenylethylamine, to yield N-substituted pyrimidinamines. nih.gov

The pyrimidine ring can also participate in cycloaddition reactions. For example, derivatives of 6-amino-5-cyano-2(1H)-pyrimidinones containing an alkyne function can undergo a (3+2) cycloaddition with azides in the presence of a copper(I) catalyst to form 1,2,3-triazole derivatives. nih.gov

Electrophilic attack on the pyrimidinone ring is less common due to its electron-deficient nature. However, the amino group at C6 can direct electrophiles to the C5 position. Nitrosation at the C5 position can be achieved, leading to the formation of 6-amino-2-methyl-5-nitroso-4(1H)-pyrimidinone. nist.govnist.gov

Reactivity of the Amino Group (C6)

The amino group at the C6 position is a key site of reactivity in this compound. Its nucleophilic character allows it to participate in a range of reactions.

The amino group can undergo acylation reactions. For example, it can react with anhydrides like trifluoroacetic anhydride. chemrxiv.org It can also be involved in the formation of ureas. For instance, reaction with an isocyanate can lead to the formation of a urea (B33335) derivative, such as 1-(6-isocyanatohexyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea. nih.gov

Transformations Involving the Methyl Group (C2)

The methyl group at the C2 position is generally less reactive than the amino group or the pyrimidinone ring itself. However, it can undergo transformations under specific conditions.

One notable reaction is its involvement in cyclization reactions to form fused heterocyclic systems. For example, the methyl group of 3-amino-4-methylpyridines can be activated by electrophilic reagents like trifluoroacetic anhydride, leading to a [4+1]-cyclization to form 6-azaindole (B1212597) derivatives. chemrxiv.org While this is a reaction of a pyridine (B92270) derivative, it demonstrates a potential transformation pathway for the methyl group in a similar heterocyclic environment.

Redox Chemistry of this compound Analogs

Oxidation of the pyrimidine ring can occur, and in some cases, can lead to the introduction of a hydroxyl group. For instance, 6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone is a derivative where the C5 position has been oxidized and subsequently sulfated. sielc.com

The presence of substituents can significantly influence the redox potential of the pyrimidine ring. The electron-donating amino group at C6 would generally make the ring more susceptible to oxidation compared to the unsubstituted pyrimidinone.

Tautomeric Equilibria and their Impact on Reactivity

This compound can exist in several tautomeric forms due to the presence of amide and amino functional groups. The primary tautomeric equilibrium involves the keto-enol tautomerism of the pyrimidinone ring and the amino-imino tautomerism of the amino group.

The predominant tautomer under physiological conditions is the 4(1H)-pyrimidinone form, which is a keto tautomer. mit.edu However, the 4-pyrimidinol (enol) and the 6-iminopyrimidine forms can also exist in equilibrium. nih.gov The relative stability of these tautomers can be influenced by factors such as the solvent and the presence of other substituents. documentsdelivered.comacs.orgresearchgate.net

This tautomeric equilibrium has a profound impact on the reactivity of the molecule. For example:

Nucleophilic Reactions: The 4-pyrimidinol tautomer, although less stable, can be more reactive towards electrophiles at the oxygen atom, leading to O-substituted products. researchgate.net

Electrophilic Reactions: The amino tautomer is generally more nucleophilic than the imino tautomer, making it more reactive towards electrophiles.

Hydrogen Bonding: The different tautomers will have different hydrogen bond donor and acceptor patterns, which can affect their interactions with other molecules and their self-assembly properties.

The tautomeric state can be critical in biological systems, where specific tautomeric forms may be required for binding to enzymes or receptors. mit.edu

Interactive Data Tables

Table 1: Reactions of this compound Derivatives

| Reactant | Reagent(s) | Product Type | Reference |

| 6-Amino-5-cyano-2(1H)-pyrimidinone with alkyne | Azides, Cu(I) catalyst | 1,2,3-Triazole derivative | nih.gov |

| 6-Amino-2-methyl-4-chloro-pyrimidine | Phenylethylamine | N-substituted pyrimidinamine | nih.gov |

| This compound | Isocyanate | Urea derivative | nih.gov |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride | 6-Azaindole derivative | chemrxiv.org |

| This compound | Nitrosating agent | 5-Nitroso derivative | nist.govnist.gov |

Table 2: Tautomers of this compound

| Tautomer Name | Key Structural Feature | |

| This compound | Keto form at C4, Amino form at C6 | This is the major tautomer. |

| 6-Amino-2-methyl-4-pyrimidinol | Enol form at C4, Amino form at C6 | |

| 2-Methyl-6-imino-1,6-dihydropyrimidin-4(3H)-one | Keto form at C4, Imino form at C6 |

Biological Activities and Pharmacological Potential of 6 Amino 2 Methyl 4 1h Pyrimidinone Derivatives

Anticancer and Antitumor Activities.nih.govnih.gov

Derivatives of 6-amino-2-methyl-4(1H)-pyrimidinone have emerged as a significant area of research in oncology, demonstrating a wide range of anticancer and antitumor activities. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, including cytotoxicity against cancer cell lines, inhibition of cell proliferation, induction of apoptosis, and specific inhibition of key signaling proteins involved in cancer progression.

Cytotoxic Effects on Cancer Cell Lines.nih.govnih.gov

Numerous studies have highlighted the potent cytotoxic effects of 6-aminopyrimidinone derivatives against a variety of human cancer cell lines.

A novel series of 6-amino-5-cyano-2-thiopyrimidines and their condensed analogues were evaluated for their in vitro anticancer activity against 60 human cancer cell lines by the National Cancer Institute (NCI). nih.gov One particular compound, 1c , demonstrated a broad spectrum of anticancer activity across nine different cancer subpanels. It exhibited significant cytotoxic activity with log10 GI50 values ranging from -4.50 to -7.25 and showed particular sensitivity towards leukemia cell lines with a GI50 range of 0.08–0.7 μM. nih.gov

Similarly, various pyrimidine-5-carbonitrile derivatives have shown cytotoxicity against leukemia and solid tumor cell lines. nih.gov For instance, compound XIII displayed strong anticancer activity against melanoma, leukemia, non-small cell lung, and renal cancer, with IC50 values of 3.37, 3.04, 4.14, and 2.4 µM, respectively. nih.gov Another derivative, compound XIV , was highly active against HCT-116, HepG-2, MCF-7, and A549 cells. nih.gov

Thieno[2,3-d]pyrimidine (B153573) derivatives have also been investigated for their cytotoxic potential. nih.gov In a study, 5-arylthieno[2,3-d]pyrimidines showed cytotoxicity on the MCF-7 breast cancer cell line with IC50 values of 9.1 nM and 28.0 nM. nih.gov Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were found to inhibit tumor growth, with the most active derivative, IV , having an IC50 of 3 nM. nih.gov

The following table summarizes the cytotoxic activity of selected 6-aminopyrimidinone derivatives against various cancer cell lines:

| Compound | Cancer Cell Line(s) | Activity (IC50/GI50) |

| 1c | Leukemia | GI50: 0.08–0.7 μM |

| XIII | Melanoma, Leukemia, NSCLC, Renal | IC50: 2.4–4.14 µM |

| XIV | HCT-116, HepG-2, MCF-7, A549 | - |

| 5-arylthieno[2,3-d]pyrimidines | MCF-7 | IC50: 9.1 nM, 28.0 nM |

| IV | - | IC50: 3 nM |

Inhibition of Cell Proliferation and Apoptosis Induction.nih.govacs.orgnih.gov

Beyond their cytotoxic effects, 6-aminopyrimidinone derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, which are crucial mechanisms for controlling cancer growth.

Derivatives of 6-amino-3-methylpyrimidinone have been identified as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in the RAS/ERK signaling pathway. acs.org By inhibiting SHP2, these compounds suppress the proliferation of human cancer cells driven by receptor tyrosine kinases (RTKs). researchgate.net

Studies on 1,2,3-triazole-pyrimidine hybrids have revealed their ability to induce apoptosis and cause cell cycle arrest in the G2/M phase, contributing to their cytotoxic effects. nih.gov Similarly, certain 2-aminopyrimidine (B69317) derivatives have demonstrated significant growth inhibition in solid tumor cells and induced cell-cycle arrest at the G2/M phase. nih.gov

Furthermore, 6-amino-9-sulfonylpurine derivatives, which share structural similarities, have been shown to induce apoptosis in leukemia cells. nih.gov These compounds lead to an increase in both early and late-stage apoptotic cells. nih.gov For example, 6-Amino-SPD significantly increased early apoptosis in 25.8% of cells and late apoptosis in 29% of cells. nih.gov

Modulation of Apoptosis Pathways (e.g., XIAP Interaction).ccij-online.org

In addition to inducing apoptosis through kinase inhibition, some pyrimidinone derivatives have been investigated for their potential to directly modulate key proteins in the apoptosis pathway.

A theoretical study using a Docking model evaluated the interaction of twenty-seven pyrimidinone derivatives with the X-linked inhibitor of apoptosis protein (XIAP). ccij-online.org XIAP is a critical anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival. The study found that several of the pyrimidinone derivatives, specifically compounds 1-6, 10, 11, 14, 15, 22-24, 26, and 27 , could theoretically interact with the surface of the XIAP protein. ccij-online.org This interaction suggests that these derivatives may be able to inhibit the anti-apoptotic function of XIAP, thereby promoting cancer cell death. ccij-online.org These findings position these pyrimidinone derivatives as potential candidates for developing new cancer therapies that target apoptosis resistance. ccij-online.org

Antimicrobial Activities.nih.govnih.govmdpi.comnih.govnih.govresearchgate.netnih.govrsc.orgnih.gov

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria.

Antibacterial Efficacy (Gram-positive and Gram-negative).nih.govmdpi.comnih.govnih.govresearchgate.netnih.govrsc.orgnih.gov

The antibacterial properties of various pyrimidine (B1678525) derivatives have been explored, showing efficacy against both Gram-positive and Gram-negative bacteria.

A study on 6-amino-2-thioxo-1H-pyrimidine-4-one derivatives tested their in vitro antimicrobial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). nih.gov Similarly, 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated, with some compounds showing activity against a panel of bacteria. nih.gov Specifically, compounds 4b and 4e were the most effective against the tested bacterial strains. nih.gov

The size of nanoparticles modified with pyrimidine derivatives has also been shown to influence their antibacterial spectrum. nih.gov Ultrasmall gold nanoparticles modified with 4,6-diamino-2-pyrimidinethiol (DAPT) exhibited a broad antibacterial spectrum, with a significant increase in efficacy against Gram-positive bacteria compared to larger nanoparticles. nih.gov

Furthermore, a series of Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxy-benzothiazole were synthesized and screened for their antimicrobial activity. nih.gov While most showed modest activity, compound 6h revealed significant antibacterial activity against Escherichia coli. nih.gov

Other related studies have also highlighted the broad-spectrum antibacterial potential of amino acid-coupled polyetheramine derivatives and the selective activity of tridecaptins against Gram-negative bacteria. nih.govrsc.org

The following table summarizes the antibacterial activity of selected pyrimidine derivatives:

| Compound/Derivative Class | Tested Microorganism(s) | Key Findings |

| 6-amino-2-thioxo-1H-pyrimidine-4-one derivatives | E. coli, B. subtilis | In vitro antimicrobial activity observed. nih.gov |

| 2-amino-4-(1-naphthyl)-6-arylpyrimidines (4b , 4e ) | Bacteria | Most effective analogs against tested strains. nih.gov |

| 4,6-diamino-2-pyrimidinethiol (DAPT)-modified ultrasmall gold nanoparticles | Gram-positive bacteria | Over 60-fold increase in antibacterial efficacy. nih.gov |

| 4-thiazolidinone derivative 6h | E. coli | Significant antibacterial activity. nih.gov |

Antifungal Properties

The search for novel and more effective antifungal agents is a continuous effort in response to the rise of drug-resistant fungal infections. rsc.org Pyrimidine derivatives, including those related to this compound, have emerged as a promising area of research in the development of new fungicides. nih.gov

Several studies have demonstrated the in vitro antifungal activity of various pyrimidine derivatives against a range of phytopathogenic fungi. nih.govnih.gov For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their fungicidal activities against fourteen types of plant-pathogenic fungi. The results indicated that many of these compounds exhibited significant antifungal properties, with some even surpassing the efficacy of commercial fungicides like dimethomorph (B118703) against certain fungi. nih.gov

Another study focused on pyrimidine derivatives containing an amide moiety. nih.gov Seventeen new compounds were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Two compounds, in particular, demonstrated superior antifungal activity against Phomopsis sp., with a 100% inhibition rate compared to the 85.1% rate of the commercial fungicide Pyrimethanil (B132214). nih.gov One of these compounds exhibited an exceptionally low EC50 value of 10.5 μg/ml, significantly better than that of Pyrimethanil (32.1 μg/ml). nih.gov

Furthermore, research into 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds has shown excellent fungicidal activity against Botrytis cinerea. mdpi.com Some of these compounds displayed higher efficacy than the commercial fungicides pyrimethanil and cyprodinil (B131803) in laboratory tests. mdpi.com The mechanism of action for some of these derivatives appears to differ from that of existing anilinopyrimidine fungicides, suggesting a novel approach to combating fungal resistance. mdpi.com

The combination of pyrimidone and oxadiazole moieties in hybrid molecules has also been explored for enhanced antifungal effects. rsc.org These efforts are driven by the well-documented antifungal activities of both individual heterocyclic systems. rsc.org

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivatives | 14 phytopathogenic fungi | Some compounds showed higher activity than dimethomorph against Phytophthora infestans. | nih.gov |

| Pyrimidine derivatives with amide moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Two compounds showed 100% inhibition of Phomopsis sp.; one had an EC50 of 10.5 µg/ml. | nih.gov |

| 4-Phenyl-6-trifluoromethyl-2-amino-pyrimidines | Botrytis cinerea | Some compounds were more active than pyrimethanil and cyprodinil. | mdpi.com |

| Hybrid Pyrimidone-Oxadiazole Molecules | Aspergillus niger, Candida albicans | Designed to potentially have an additive antifungal effect. | rsc.org |

Anti-inflammatory and Antinociceptive Effects

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antinociceptive agents. Their mechanisms of action often involve the modulation of key enzymes and mediators in the inflammatory cascade.

Cyclooxygenase Inhibition

A key target in the development of anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory therapies. youtube.comnih.gov

Studies have shown that certain pyrimidine derivatives exhibit selective inhibition of COX-2. nih.govnih.gov In one study, two out of four tested pyrimidine derivatives, L1 and L2, demonstrated a higher affinity for COX-2 over COX-1, with inhibitory activity comparable to the established COX-2 inhibitor, meloxicam. nih.gov These compounds were also found to be more effective at inhibiting COX-2 than the non-selective NSAID, piroxicam. nih.gov The selectivity for COX-2 is attributed to the larger binding pocket of the COX-2 isoform compared to COX-1. nih.gov

The inhibitory concentration (IC50) values for COX-2 inhibition by these pyrimidine derivatives were similar to those of meloxicam, highlighting their potential as potent and selective COX-2 inhibitors. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, this compound derivatives can also exert their anti-inflammatory effects by modulating the production and activity of various inflammatory mediators.

For instance, certain 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages. umh.esnih.gov This inhibition was linked to a direct effect on COX-2 activity without altering the expression of the enzyme. nih.gov Some of these compounds also showed inhibitory effects on both COX-1 and COX-2 in human monocytes, with one derivative demonstrating selectivity for COX-2. umh.esnih.gov

Furthermore, research on amino derivatives of diaryl pyrimidines and azolopyrimidines has revealed their ability to inhibit the synthesis of key inflammatory mediators like interleukin-6 (IL-6) and nitric oxide (NO). mdpi.com These molecules play crucial roles in inflammatory and immune responses, and their inhibition can mitigate tissue damage. mdpi.com In a study using a murine model of acute lung injury, a promising pyrimidine derivative demonstrated protective effects comparable to the corticosteroid dexamethasone, but without causing immunosuppression. mdpi.com

The anti-inflammatory activity of these compounds is often linked to their ability to suppress the activation of immune cells and the subsequent release of pro-inflammatory cytokines. For example, some pyrimidine derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells and reduce levels of reactive oxygen species (ROS) in an inflammatory model. nih.gov

Antiviral Activities

The structural versatility of pyrimidine derivatives has also led to the discovery of compounds with significant antiviral properties. These derivatives have been investigated for their efficacy against a range of viruses, including Hepatitis B virus and SARS-CoV-2.

Hepatitis B Virus Inhibition

Chronic Hepatitis B virus (HBV) infection remains a major global health issue, and the development of new antiviral agents that target different stages of the viral life cycle is crucial. nih.govresearchgate.net One promising target is the assembly of the HBV capsid, a critical step for viral replication. nih.govresearchgate.net

In silico screening has identified novel pyrimidotriazine derivatives as potential inhibitors of HBV replication. nih.govresearchgate.net Subsequent in vitro studies confirmed that these compounds selectively inhibit HBV in cell cultures. nih.govresearchgate.net The most active compound identified, 2-[(2,3-dichlorophenyl)amino]-4-(4-tert-butylphenyl)-8-methyl-4H,9H-pyrimido[1,2-a] nih.govnih.govnih.govtriazin-6-one, was found to interfere with HBV capsid assembly. nih.govresearchgate.net This finding suggests that pyrimidotriazine derivatives could serve as lead compounds for the development of a new class of HBV capsid assembly inhibitors. nih.govresearchgate.net

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a key target for antiviral drug development. nih.govnih.gov Inhibition of Mpro prevents the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov

Several studies have explored the potential of pyrimidine-related structures as SARS-CoV-2 Mpro inhibitors. While much of the focus has been on peptide-based inhibitors, research has also identified small-molecule inhibitors. nih.gov For example, a class of 2-phenyl-1,2-benzoselenazol-3-one compounds, which can be considered structurally related to heterocyclic systems, were found to inhibit SARS-CoV-2 Mpro with nanomolar IC50 values. nih.gov One of these compounds also demonstrated potent inhibition of viral replication in infected cells. nih.gov

The search for Mpro inhibitors has also involved repurposing existing drugs and designing new molecules. nih.gov The covalent hepatitis C virus protease inhibitor boceprevir, which has a complex structure that includes a pyrimidine-like core, has been investigated as a starting point for developing orally bioavailable SARS-CoV-2 Mpro inhibitors. osti.gov

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Viral Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidotriazine derivatives | Hepatitis B Virus (HBV) | Inhibition of capsid assembly | Selectively inhibited HBV replication in vitro; one compound was particularly potent. | nih.govresearchgate.net |

| 2-Phenyl-1,2-benzoselenazol-3-one compounds | SARS-CoV-2 Main Protease (Mpro) | Protease inhibition | Inhibited Mpro with nanomolar IC50 values and viral replication in cells. | nih.gov |

Enzyme Inhibitory Activities (Beyond Kinases)

Derivatives of this compound have been investigated for their inhibitory effects on several key enzymes, demonstrating their potential as therapeutic agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase-4 (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-IV is a validated strategy for the management of type 2 diabetes mellitus. nih.govwikipedia.org A series of novel pyrimidinedione derivatives have been designed and evaluated for their in vitro DPP-IV inhibitory activity. nih.gov

Among these, certain compounds have demonstrated excellent inhibitory activity against DPP-4. For instance, compounds 11 , 15 , and 16 from a synthesized series showed IC₅₀ values of 64.47 nM, 188.7 nM, and 65.36 nM, respectively. nih.gov Further structure-activity relationship (SAR) studies on pyrimidinedione analogs have indicated that hydrophobicity positively influences DPP-IV inhibitory activity. nih.gov It was also noted that a decrease in the number of bromine atoms on an attached phenyl moiety was linked to increased inhibitory potency. nih.gov

Another class of derivatives, aminomethyl-pyridine compounds, has also been explored for DPP-4 inhibition. nih.gov Research has highlighted the significance of the aminomethyl group on the pyridine (B92270) ring for inhibitory effects. nih.govnih.gov Specifically, compounds with the aminomethyl group in the β-position exhibited lower IC₅₀ values and better efficacy compared to those with it in the α-position. nih.gov The discovery of pyrimidinone and pyrimidinedione derivatives as potent, selective, and noncovalent DPP-IV inhibitors has provided a basis for the development of new anti-diabetic drugs. acs.org

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. wikipedia.orgmdpi.com Consequently, inhibitors of TS are valuable as anticancer agents. wikipedia.org Research into pyrrolo[3,2-d]pyrimidine derivatives has shown their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase (DHFR). nih.gov

A classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl}-l-glutamic acid (1 ), was identified as a potent inhibitor of human TS with an IC₅₀ value of 54 nM. nih.gov This compound, however, showed only marginal inhibition of human DHFR. nih.gov Further design and synthesis led to the creation of N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid (4 ), which proved to be a potent dual inhibitor of both TS and DHFR with nanomolar inhibition for both enzymes. nih.gov Compound 4 maintained the potent TS inhibitory activity of compound 1 while demonstrating an 18-fold increase in human DHFR inhibition. nih.gov

The development of these potent TS inhibitors is often guided by the understanding that a 2-amino-4-oxopyrimidine ring is a key structural feature for potent TS inhibitory activity. nih.gov

| Compound | TS IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 1 | 54 | nih.gov |

Other Noteworthy Biological Activities

Beyond enzyme inhibition, derivatives of this compound exhibit a spectrum of other biological effects, including antioxidant, central nervous system, and antiplatelet activities.

Antioxidant Properties

Pyrimidine derivatives are recognized for their antioxidant potential, which is the ability to counteract oxidative stress by neutralizing free radicals. ijpsonline.comijpsonline.com Various studies have demonstrated the antioxidant capacity of compounds based on the pyrimidinone scaffold. For example, a series of aryl substituted pyrimidinone derivatives were synthesized and screened for their antioxidant activity, with most of the compounds showing potent effects. Specifically, compounds 4d and 4j from this series displayed remarkable antioxidant activity in a DPPH radical scavenging assay.

In another study, novel pyrimidine acrylamides were synthesized and evaluated for their antioxidant potential. mdpi.com These compounds exhibited moderate to good lipid peroxidation inhibition. mdpi.com Similarly, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine derivatives were tested for their in vitro antioxidant properties using DPPH, nitric oxide, and hydrogen peroxide methods, with several compounds showing significant activity. ijpsonline.com The antioxidant activity of these derivatives underscores their potential in mitigating diseases associated with oxidative damage. ijpsonline.com

| Compound Series | Assay | Notable Compounds | Reference |

|---|---|---|---|

| Aryl substituted pyrimidinones | DPPH radical scavenging | 4d, 4j | |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH assay | 3a, 3b | ijpsonline.com |

| 1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidines | DPPH, NO, H₂O₂ methods | 2b, 2c, 2d, 2e | ijpsonline.com |

Central Nervous System (CNS) Activity

The pyrimidine scaffold is present in many bioactive compounds that have applications in treating central nervous system disorders. nih.govresearchgate.net Derivatives of pyrimidine have been investigated for a range of pharmacological activities affecting the CNS, including anticonvulsant and antidepressant effects. nih.govresearchgate.net

Research on fused pyrrolo[1,2-a]pyrimidines and related structures has revealed a wide spectrum of biological activities, including anticonvulsant and psychotropic properties. mdpi.com Studies on newly synthesized pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines showed that selected compounds possess anxiolytic (anti-anxiety) effects and exhibit some antidepressant activity in preclinical models. mdpi.com Specifically, compounds 6n , 6b , and 7c were noted for their pronounced anxiolytic activity. mdpi.com The diverse CNS activities of pyrimidine derivatives make them a promising class of compounds for the development of new drugs targeting neurological and psychiatric disorders. nih.goveurekaselect.com

Antiplatelet Activity

Uncontrolled platelet aggregation can lead to serious cardiovascular events, making antiplatelet agents crucial in the prevention and treatment of thrombotic diseases. nih.gov Pyrimidine and its derivatives have attracted attention for their antiplatelet aggregation activity. researchgate.net Thioether derivatives of pyrimidine, in particular, have shown significant potential as inhibitors of the P2 receptor family, which is involved in platelet activation. researchgate.net

A series of 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their antiplatelet aggregation activities. nih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, some exhibited acceptable activity against aggregation induced by arachidonic acid. nih.gov Notably, 2-aminopyrimidines were found to be more active than 4,6-diaminopyrimidines in this regard. nih.gov

In another study, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a ) was identified as an in vitro inhibitor of human platelet aggregation. nih.gov Its derivatives, including the 6-methyl, 8-methyl, and 6,8-dimethyl derivatives, were also found to be effective, particularly against ADP-induced platelet aggregation. nih.gov The development of new pyrimidine derivatives as P2Y12 receptor antagonists is an active area of research, with some compounds showing specific antagonism at this receptor. nih.gov

| Compound Series/Derivative | Agonist | Activity | Reference |

|---|---|---|---|

| 2-Aminopyrimidine derivatives | Arachidonic Acid | Acceptable inhibition | nih.gov |

| 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a) derivatives | ADP | Effective inhibition | nih.gov |

| 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives | ADP | Partial inhibition | nih.gov |

Adenosine (B11128) Receptor Modulation

While direct studies on the adenosine receptor activity of this compound derivatives are not extensively available in publicly accessible literature, research on structurally related pyrimidinone scaffolds provides significant insights into their potential as adenosine receptor modulators. A notable example is the investigation of derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine, which share the core aminopyrimidinone structure, as antagonists for the A₃ adenosine receptor.

Research into these related compounds has demonstrated that the pyrimidine framework is a viable scaffold for developing potent and selective adenosine receptor ligands. nih.govresearchgate.net In one such study, a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives were synthesized and evaluated for their ability to bind to the A₃ adenosine receptor. nih.gov These compounds were designed as open-chain analogs of a triazolopyrimidinone (B1258933) derivative that had previously shown affinity for this receptor subtype. nih.gov

The design strategy involved a systematic exploration of substitutions at various positions of the pyrimidine ring to understand the structure-activity relationships (SAR) and optimize the affinity and selectivity for the A₃ adenosine receptor. nih.gov The researchers employed factorial design and stepwise lead optimization, focusing on the hydrophobic nature of the A₃ adenosine receptor binding site. nih.gov

This led to the identification of a particularly potent and selective antagonist. The compound, substituted with an n-propyl group, a 4-chlorobenzyl group, and a methyl group, demonstrated a high affinity for the A₃ adenosine receptor with a Ki value of 3.5 nM. nih.gov Importantly, this compound showed no significant affinity for the A₁, A₂A, and A₂B adenosine receptor subtypes, highlighting its selectivity. nih.gov

The key findings from the study on these 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives are summarized in the table below.

| Compound ID | R | R' | R'' | A₃ Adenosine Receptor Ki (nM) | Selectivity |

| 5m | n-C₃H₇ | 4-ClC₆H₄CH₂ | CH₃ | 3.5 | High selectivity over A₁, A₂A, and A₂B receptors |

Data sourced from a study on 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, which are structurally related to this compound. nih.gov

The successful development of these potent and selective A₃ adenosine receptor antagonists from a related pyrimidine core underscores the potential of this compound as a scaffold for designing novel adenosine receptor modulators. The insights gained from the SAR of the 4-amino-6-hydroxy-2-mercaptopyrimidine series can guide future research in modifying the this compound structure to achieve high affinity and selectivity for various adenosine receptor subtypes.

Mechanistic Investigations of 6 Amino 2 Methyl 4 1h Pyrimidinone Derivative Interactions with Biological Targets

Elucidation of Molecular Binding Sites and Modes

The biological activity of pyrimidinone derivatives is dictated by their specific binding interactions at a molecular level. Studies involving molecular modeling, crystallography, and mutagenesis have shed light on how these compounds engage with their protein targets.

One of the key targets for aminopyrimidinone derivatives is the P2Y12 receptor, a crucial mediator of platelet aggregation. mdpi.com Molecular docking and dynamics simulations of related aminopyrimidine-based antagonists have identified a probable binding mode within the receptor's transmembrane helices. nih.govresearchgate.net The binding pocket is characterized by both hydrophobic and hydrogen bond interactions. Key amino acid residues predicted to be critical for high-affinity binding include Val102, Tyr105, Tyr109, His187, Val190, Asn191, Phe252, His253, Arg256, Tyr259, Thr260, Val279, and Lys280. nih.gov Structural studies of the P2Y12 receptor reveal significant conformational changes upon ligand binding, particularly in the extracellular regions, which can adopt "open" and "closed" states to accommodate different ligands. nih.govnih.gov The binding of agonists and antagonists occurs in partially overlapping but distinct pockets, highlighting the receptor's plasticity. nih.gov

Another important class of targets is the methionine aminopeptidases (MetAPs), specifically human MetAP1 (HsMetAP1), which plays a role in cell proliferation. nih.gov Pyridinylpyrimidine derivatives, which share the core pyrimidine (B1678525) structure, have been shown to inhibit these enzymes. Their binding mechanism involves the 2-(2-pyridinyl)-pyrimidine core acting as a key pharmacophore that chelates a divalent metal ion, typically Co(II), within the enzyme's active site. nih.govnih.gov Crystal structures reveal that these inhibitors utilize an auxiliary metal ion to bind to the active site, which is shallow and mostly hydrophobic. nih.gov This interaction with the metal cofactor is essential for their inhibitory potency. nih.govnih.gov

Enzymatic Inhibition Kinetics and Specificity Profiling

The efficacy and safety of enzyme inhibitors depend on their potency and selectivity. Kinetic studies on pyrimidinone derivatives have quantified their inhibitory activity and profiled their specificity against different enzyme isoforms.

A notable example is the inhibition of human methionine aminopeptidases, MetAP1 and MetAP2, by a series of pyridinylpyrimidine derivatives. nih.gov These enzymes are essential for protein maturation and are targets for anti-cancer therapies. medchemexpress.comsigmaaldrich.com Systematic structure-activity relationship (SAR) studies have identified compounds with high potency and selectivity for HsMetAP1 over HsMetAP2. nih.gov Key findings from these studies include the identification of 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine as the minimum structural element for HsMetAP1 inhibition and the discovery that long side chains at the C4 position of the pyrimidine ring are crucial for achieving high selectivity. nih.gov

The inhibitory activities, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrate a wide range of potencies and selectivities based on structural modifications. For instance, compound 24b showed a 158-fold selectivity for HsMetAP1 over HsMetAP2. nih.gov

| Compound | Modifications | HsMetAP1 IC50 (µM) | HsMetAP2 IC50 (µM) | Selectivity (HsMetAP2/HsMetAP1) |

|---|---|---|---|---|

| 2 | N-(2-phenylethyl)-4-amine | 0.13 ± 0.01 | 0.08 ± 0.01 | 0.6 |

| 9a | Replacement of Chlorine (Cl) with Fluorine (F) | 0.69 ± 0.03 | 0.55 ± 0.05 | 0.8 |

| 24b | C4 side chain with HEPES moiety | 0.11 ± 0.01 | 17.4 ± 1.5 | 158.2 |

| 25b | Long C4 side chain with piperazinyl group | 0.08 ± 0.01 | > 50 | > 625 |

| 25c | Long C4 side chain with piperazinyl group | 0.04 ± 0.01 | > 50 | > 1250 |

Data sourced from a study on pyridinylpyrimidine derivatives. IC50 values are shown as mean ± SD. nih.gov

Cellular Pathway Modulation Studies

Beyond direct enzyme inhibition, pyrimidinone derivatives can modulate complex cellular signaling pathways. A primary example is their effect on pathways regulated by the P2Y12 receptor. The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade crucial for platelet activation and aggregation. mdpi.comnih.gov

The P2Y12 receptor is coupled to a Gi protein. researchgate.net Activation of this pathway inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govresearchgate.net Lowered cAMP levels contribute to the conformational activation of glycoprotein (B1211001) IIb/IIIa, a key receptor on the platelet surface that binds fibrinogen, ultimately leading to platelet aggregation and thrombus formation. mdpi.comresearchgate.net

Derivatives of 6-aminopyrimidin-4-one act as antagonists at the P2Y12 receptor, thereby blocking this signaling cascade. nih.gov Studies have shown that these compounds can inhibit ADP-induced platelet aggregation. nih.govahajournals.org Furthermore, in cellular assays designed to measure cAMP levels, a potent derivative was shown to antagonize the inhibitory effect of a P2Y12 agonist on forskolin-induced cAMP accumulation. nih.gov Forskolin is a direct activator of adenylyl cyclase used to experimentally increase intracellular cAMP levels. nih.govrevvity.comelifesciences.org By preventing the P2Y12-mediated decrease in cAMP, these antagonists disrupt the signaling that leads to platelet activation. nih.govresearchgate.net

Allosteric Modulation Mechanisms

In addition to acting as direct competitive antagonists, pyrimidinone-based structures have been identified as allosteric modulators. Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.govelifesciences.org

Derivatives based on a 6-phenylpyrimidin-4-one scaffold have been developed as PAMs for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a target for treating cognitive deficits. nih.govacs.orgnih.gov The allosteric binding site on the M1 receptor is located in an extracellular vestibule, separate from the highly conserved orthosteric site where acetylcholine binds. nih.gov This allows for greater receptor subtype selectivity, a significant advantage in drug development. These PAMs were shown to increase the potency of acetylcholine and also exhibit intrinsic agonist activity. nih.govnih.gov

Similarly, thienopyrimidinone derivatives, which feature a related heterocyclic core, have been identified as PAMs of the N-methyl-D-aspartate (NMDAR) receptor. nih.govacs.org These compounds can potentiate the receptor's response to glutamate (B1630785), enhance receptor efficacy, and prolong its deactivation time course. nih.govnih.gov The development of NMDAR PAMs is a promising strategy for conditions associated with receptor hypofunction, such as schizophrenia. google.com The ability of the pyrimidinone scaffold to be incorporated into molecules that function as allosteric modulators highlights its versatility as a privileged structure in medicinal chemistry.

Structure Activity Relationship Sar Studies and Rational Ligand Design Based on the 6 Amino 2 Methyl 4 1h Pyrimidinone Core

Impact of Substituents at the C6-Amino Position on Biological Potency and Selectivity

The C6-amino group of the 6-amino-2-methyl-4(1H)-pyrimidinone core is a critical interaction point with many biological targets and substitutions at this position significantly modulate biological potency and selectivity. The nature of the substituent, including its size, electronics, and hydrogen bonding capacity, dictates the strength and specificity of these interactions.

For instance, in the development of inhibitors for lymphocyte specific kinase (Lck), a cytoplasmic tyrosine kinase, SAR studies revealed that substitution at the 2-amino position (equivalent to the C6-amino position in the core) with a phenyl group bearing a 4-(4-methyl-1-piperazinyl) moiety led to a highly potent compound. nih.gov This substitution pattern highlights the importance of a basic nitrogen atom and a specific substitution pattern on the phenyl ring for optimal activity. nih.gov

In the context of P2Y12 receptor antagonists, which are important antithrombotic agents, derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one were synthesized with various substitutions. nih.gov While the core structure itself is a simplified combination of known P2Y12 antagonists, specific substitutions at the amino group are crucial for activity. nih.gov

Furthermore, the design of dual inhibitors targeting both bromodomain and extra-terminal domain (BET) proteins and kinases has utilized the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one scaffold. researchgate.netnih.gov In these compounds, the C6-amino group is part of a larger, more complex substituent designed to interact with the hinge region of kinases, demonstrating that extensive modifications at this position can lead to polypharmacological profiles. researchgate.netnih.gov

Table 1: Impact of C6-Amino Substituents on Biological Activity

| Target | Core Scaffold | C6-Amino Substituent | Observed Activity | Reference |

| Lck | 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one | ((4-(4-methyl-1-piperazinyl)phenyl)amino) | Potent inhibition of Lck kinase activity | nih.gov |

| P2Y12 Receptor | 6-amino-2-mercapto-3H-pyrimidin-4-one | Various substitutions | Partial inhibition of ADP-induced platelet aggregation | nih.gov |

| BET/CDK9 | 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one | Pyrimidin-2-ylamino | Potent dual inhibition of BRD4 and CDK9 | researchgate.netnih.gov |

Influence of C2-Methyl Group Modifications on Pharmacological Profile

Modifications to the C2-methyl group of the this compound core can significantly impact the pharmacological profile of the resulting compounds. This position is often oriented towards the solvent-exposed region in kinase binding pockets, allowing for the introduction of various functionalities to improve properties such as solubility, cell permeability, and metabolic stability, without disrupting the core binding interactions.

In a review of pyrimidine (B1678525) derivatives, it was noted that the position of substituents on the pyrimidine nucleus greatly influences biological activities. nih.gov While this is a general statement, it underscores the principle that even small groups like a methyl can be critical. For example, in the context of aminobiphenyls and aminonaphthalenes, the presence of an ortho-methyl group was shown to enhance mutagenicity, demonstrating the profound effect of methyl substitution on biological activity. nih.gov

In the development of P2Y12 receptor antagonists based on the 6-amino-2-mercapto-3H-pyrimidin-4-one scaffold, the C2 position was substituted with a mercapto group, which was then further derivatized. nih.gov This indicates that moving away from a simple methyl group to other functionalities at the C2 position is a viable strategy for modulating activity.

Similarly, in the design of inhibitors for human geranylgeranyl pyrophosphate synthase (hGGPPS), C2-substituted thienopyrimidine-based bisphosphonates were identified as potent inhibitors. nih.gov This again highlights the C2 position as a key site for modification to achieve desired pharmacological effects.

Table 2: Influence of C2-Group Modifications on Pharmacological Profile

| Core Scaffold | C2-Substituent | Target | Effect of Modification | Reference |

| 6-amino-4(1H)-pyrimidinone | Methyl | General | Influences a wide range of biological activities | nih.gov |

| 6-amino-4(1H)-pyrimidinone | Mercapto (and derivatives) | P2Y12 Receptor | Essential for antagonist activity | nih.gov |

| Thienopyrimidine | Various substituents | hGGPPS | Potent inhibition | nih.gov |

Role of N-Substitution (N1, N3) on Molecular Interactions and Bioactivity

In the context of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, which are bioisosteres of the 6-aminopyrimidinone core, modifications at the N1 position have been extensively explored. nih.gov For instance, transferring a "tail" region of a JAK inhibitor to the C3-position of a 4-aminopyrazolopyrimidine core, which is structurally related to N-substitution, significantly improved potency. nih.gov

The development of HIV-1 integrase inhibitors based on a 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide scaffold also highlights the importance of N-substitution. nih.gov While the core is slightly different, the principles of N-substitution remain relevant. The substituents on the nitrogen atoms can influence the orientation of the crucial metal-chelating moiety. nih.gov

Table 3: Role of N-Substitution on Bioactivity

| Core Scaffold | Position of Substitution | Substituent | Effect on Bioactivity | Reference |

| Pyrazolo[3,4-d]pyrimidine | N1 | Various "tail" regions | Modulation of kinase inhibitory potency | nih.gov |

| 4-amino-2-methylthio-6-oxo-1,6-dihydropyrimidine | N1 | Methyl | Alters hydrogen bonding and molecular geometry | researchgate.net |

| 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide | N1 | Various | Influences orientation of pharmacophore | nih.gov |

Conformational Analysis and its Relevance to Receptor Binding

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological receptor. Conformational analysis of the this compound core and its derivatives provides insights into the low-energy shapes the molecule can adopt, which in turn helps to understand and predict its binding mode.

For instance, in the mutational analysis of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor antagonist MPEP, which has a pyridine (B92270) core, homology modeling was used to visualize its binding mode. nih.gov The model suggested that MPEP stabilizes the inactive conformation of the receptor by preventing the movement of transmembrane helices. nih.gov A similar mechanism is proposed for related pyrimidine-based inhibitors, where the conformation of the molecule is key to its inhibitory action. nih.gov

For example, in the study of 4-amino-5-nitroso-2-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine, an intramolecular hydrogen bond between the nitroso group and the 6-amino group forces a planar six-membered ring conformation. researchgate.net This conformational constraint is crucial for its interaction with the receptor.

Rational Design Strategies for Enhanced Efficacy and Reduced Off-Target Effects

A thorough understanding of the SAR of the this compound core enables the rational design of new derivatives with improved efficacy and a better safety profile. Strategies often involve a combination of scaffold hopping, substituent modification, and computational modeling.

One successful strategy is the use of the pyrazolo[3,4-d]pyrimidine scaffold as a bioisosteric replacement for the aminopyrimidine core. nih.gov This scaffold hopping approach has led to the development of potent and selective kinase inhibitors. nih.gov The rationale is that the pyrazolopyrimidine core can mimic the key hydrogen bonding interactions of adenine (B156593) with the kinase hinge region, while allowing for diverse substitutions to achieve selectivity. nih.gov

Another strategy involves the design of polypharmacological inhibitors that target multiple proteins involved in a disease pathway. For example, by incorporating pharmacophores that bind to both BET proteins and kinases onto a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one scaffold, researchers have developed dual inhibitors with potent antiproliferative activities. researchgate.netnih.gov

Structure-based design, which utilizes the three-dimensional structure of the target protein, is also a powerful tool. nih.gov By visualizing the binding pocket, medicinal chemists can design substituents that make optimal contacts with the receptor, thereby enhancing potency and selectivity. For example, the design of Lck inhibitors was guided by the crystal structure of the kinase domain. nih.gov

Finally, the introduction of specific functional groups to block metabolic soft spots can reduce the formation of unwanted metabolites and improve the pharmacokinetic profile of a drug candidate.

Table 4: Rational Design Strategies

| Strategy | Example Application | Outcome | Reference |

| Scaffold Hopping | Replacing aminopyrimidine with pyrazolo[3,4-d]pyrimidine | Potent and selective kinase inhibitors | nih.gov |